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Compound of Interest

Compound Name: BGT226

Cat. No.: B1683971

This guide provides a comprehensive overview of BGT226 (NVP-BGT226), a potent dual
inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin
(mTOR). It is intended for researchers, scientists, and professionals in the field of drug
development seeking detailed information on the compound's chemical properties, mechanism
of action, and relevant experimental methodologies.

Chemical Structure and Properties

BGT226 is a synthetic, orally bioavailable small molecule belonging to the imidazoquinoline

class of compounds.[1] Its chemical identity is well-defined, allowing for precise experimental
application and interpretation.
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Identifier Value

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-
(piperazin-1-yl)-3-

IUPAC Name _ o o
(trifluoromethyl)phenyllimidazo[4,5-c]quinolin-2-
one[2][3]

Synonyms NVP-BGT226, BGT226 free base[2][4]

Molecular Formula C2sH2s5F3N6O2 (for free base)[3][5]

Molecular Weight 534.53 g/mol (for free base)[5]

Cnlc2cnc3ccc(cc3c2n(-c4cec(c(cd)C(F)

SMILES Strin
g (F)F)N5SCCNCC5)c1=0)-c6ccec(nc6)OC[5]

CAS Number 915020-55-2 (free base)[3][6]

Mechanism of Action: Dual PIBK/ImMTOR Inhibition

BGT226 functions as a pan-class | PI3K and mTOR inhibitor.[1][7] The PISK/Akt/mTOR
pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and
angiogenesis. Its frequent dysregulation in various cancers makes it a prime target for
therapeutic intervention.[1][8][9]

BGT226 exerts its anti-cancer effects by blocking the catalytic activity of both PI3K and mTOR
kinases (MTORC1 and mTORC?2).[8] This dual inhibition leads to a comprehensive shutdown
of the pathway, suppressing the phosphorylation of key downstream effectors such as Akt, S6
ribosomal protein, and 4E-BP1.[10] The consequence is the induction of cell cycle arrest,
primarily at the GO/G1 phase, and the promotion of apoptosis or autophagy in cancer cells.[8]
[91[11]
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BGT226 inhibits the PI3K/Akt/mTOR signaling pathway at PI3K and mTOR.
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Quantitative Activity Data

The inhibitory potency of BGT226 has been quantified against both isolated enzymes and
various cancer cell lines. The half-maximal inhibitory concentration (ICso) values demonstrate

its nanomolar efficacy.

Table 1: In Vitro Kinase Inhibition

Target ICs0 (NM)
PI3Ka A[4][6][10]
PI3KB 63[4][6][10]
PI3Ky 38[4][6][10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Type Cell Line(s) ICso0 Treatment Duration
Head and Neck »
SCC4, TU183, KB 7.4 - 30.1 nM[10] Not Specified
Cancer
Head and Neck y
FaDu, OECM1 23.1 nM, 12.5 nM[1][6] Not Specified

Cancer

Mahlavu, SNU449,
SNUA475, Hep3B, 0.55 - 1.35 uM[8] 48 hours
HepG2

Hepatocellular

Carcinoma

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of
BGT226.

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.
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o Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to
adhere overnight in a humidified incubator (37°C, 5% COz).

e Drug Treatment: Treat the cells with a serial dilution of BGT226 (e.g., ranging from 1 nM to
10 puM) or DMSO as a vehicle control.

 Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[3][12]

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the control and determine the
ICso value using non-linear regression analysis.

This technique is used to detect the phosphorylation status of key proteins within the
PI3K/Akt/mTOR pathway.

e Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of
BGT226 or DMSO for a short duration (e.g., 1-6 hours) to observe signaling changes.[8][11]

o Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase
inhibitors to extract total protein.

» Quantification: Determine the protein concentration of each lysate using a BCA or Bradford
assay.

o SDS-PAGE: Separate 20-30 ug of protein per sample on a polyacrylamide gel via
electrophoresis.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.
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e Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate the membrane with primary antibodies against phosphorylated and total forms of
proteins of interest (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system. 3-Actin is often used as a loading control.[3]

This protocol uses flow cytometry to determine the distribution of cells in different phases of the
cell cycle following drug treatment.

o Cell Treatment: Seed cells and treat with BGT226 at a concentration equivalent to a multiple
of its 1Cso (e.g., 4x I1Cso) for 24 hours.[11]

o Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

» Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing,
then store at -20°C for at least 3 hours.[8]

» Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution
containing propidium iodide (PI) and RNase A.[12]

 Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

e Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

» Data Analysis: Quantify the percentage of cells in the GO/G1, S, and G2/M phases of the cell
cycle using appropriate software.
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A typical experimental workflow for characterizing the in vitro effects of BGT226.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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